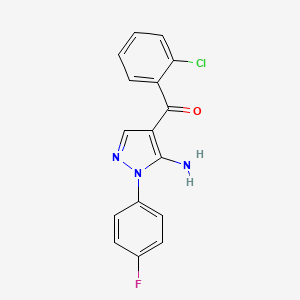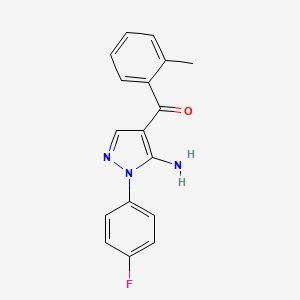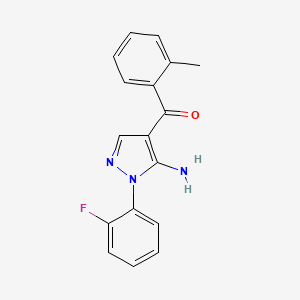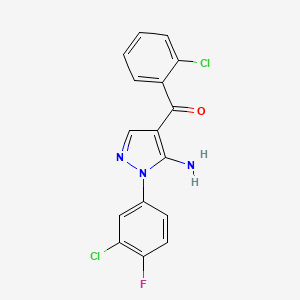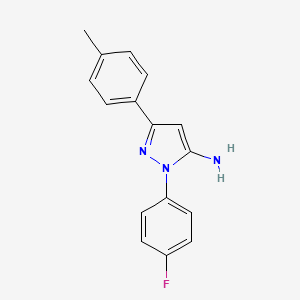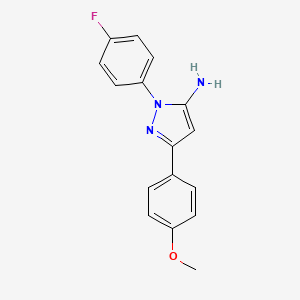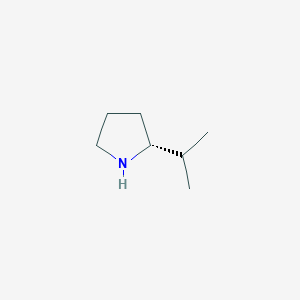
(2R)-2-(Methylethyl)pyrrolidine
Overview
Description
Pyrrolidines, such as “(2R)-2-(Methylethyl)pyrrolidine”, are versatile intermediates mainly used as building blocks for pharmaceuticals . They are heterocyclic amines used as building blocks or bases in pharmaceutical and fine chemical manufacturing .
Synthesis Analysis
The synthesis of pyrrolidine-containing compounds often involves pyrrole-based approaches . For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety . This process is used to create a new class of pyrrolinium-based ionic liquid crystals .Molecular Structure Analysis
The molecular structure of pyrrolidines is characterized by a partially unsaturated pyrrolidine ring . This structure is stabilized over a wide thermal range, including room temperature .Chemical Reactions Analysis
Pyrrolidines undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety . This reaction is used to create a new class of pyrrolinium-based ionic liquid crystals .Scientific Research Applications
Organocatalysis and Chiral Synthesis
- Organocatalysis : This compound can serve as an efficient organocatalyst in various asymmetric reactions. Its chiral nature allows it to promote enantioselective transformations, such as aldol reactions, Michael additions, and Mannich reactions. Researchers have explored its use in constructing complex molecules with high stereochemical control .
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)
(2R)-2-(Methylethyl)pyrrolidine: has been incorporated into porous materials like MOFs and COFs, leading to novel applications:
- Chiral MOFs and COFs : These crystalline materials offer tunable frameworks for encapsulating chiral organocatalysts. Researchers have functionalized MOFs and COFs with (2R)-2-(Methylethyl)pyrrolidine , creating heterogeneous catalysts that mimic biological systems. These frameworks provide a platform to explore catalytic processes and asymmetric reactions .
Ionic Mesogens and Liquid Crystals
The metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation, produces the pyrolinium moiety. This unique structure serves as the polar head of mesogens, which stabilize various mesophases over a wide thermal range. These ionic mesogens exhibit intriguing liquid crystalline behavior .
Building Block in Organic Synthesis
(2R)-2-(Methylethyl)pyrrolidine: serves as a versatile building block in organic synthesis:
Mechanism of Action
Future Directions
The future directions for pyrrolidines include the development of new synthesis methods and applications. For instance, the synthesis and evaluation of the structure-property relationship of a new class of pyrrolinium-based ionic liquid crystals have been reported . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature . This suggests potential future applications in the field of materials science.
properties
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Methylethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




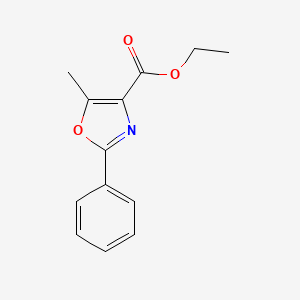


![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)
